N-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N~3~-(2-METHOXYETHYL)-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its structure includes a quinoline core, which is known for its biological activity, and additional functional groups that may enhance its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-METHOXYETHYL)-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Functional Group Modification: Introduction of the methoxyethyl group and the methylphenyl group can be done through nucleophilic substitution reactions.
Amide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-METHOXYETHYL)-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the methoxyethyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its quinoline core, this compound may exhibit biological activity, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Material Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.
Mechanism of Action
The mechanism of action of N3-(2-METHOXYETHYL)-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is likely related to its ability to interact with biological targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the additional functional groups may enhance its binding affinity and specificity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with known biological activity, often used as a starting point for drug development.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
N~3~-(2-METHOXYETHYL)-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties not found in simpler quinoline derivatives
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-8-14(9-7-13)22-17-4-3-5-18(23)15(17)12-16(20(22)25)19(24)21-10-11-26-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,21,24) |
InChI Key |
FFPVHFFGCWNGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NCCOC)C(=O)CCC3 |
Origin of Product |
United States |
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